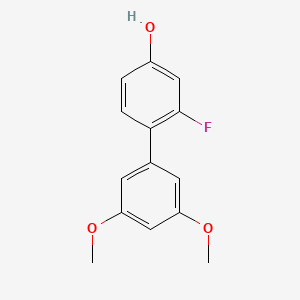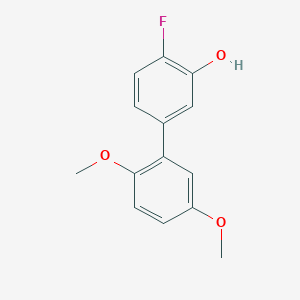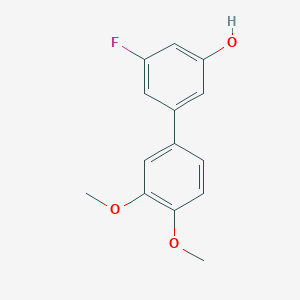
5-(2,5-Dimethoxyphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethoxyphenyl)-3-fluorophenol (95%) is a phenol compound that has a wide range of scientific applications and is used in many research laboratories. It is also known as 5-DMPF-3-FP, and has been studied extensively in the scientific literature. This compound is a white, crystalline solid and has a melting point of approximately 115°C. It is soluble in a variety of organic solvents, including methanol, ethanol, and acetonitrile. 5-DMPF-3-FP has a variety of uses in the laboratory, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye.
Wissenschaftliche Forschungsanwendungen
5-DMPF-3-FP has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye. It is also used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-DMPF-3-FP is used in the synthesis of polymers and other materials for use in biomedical applications.
Wirkmechanismus
The mechanism of action of 5-DMPF-3-FP is not well understood. However, it is believed that the compound acts as an electron-rich species that can facilitate electron transfer reactions. In addition, it is believed that the compound can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPF-3-FP have not been extensively studied. However, it is believed that the compound can act as an antioxidant and may have anti-inflammatory and anti-cancer effects. In addition, 5-DMPF-3-FP has been shown to inhibit the activity of several enzymes, including cytochrome P-450 enzymes, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DMPF-3-FP in laboratory experiments is its versatility. The compound can be used in a variety of reactions and is relatively easy to obtain and handle. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-DMPF-3-FP in laboratory experiments. The compound is not very soluble in water and can be difficult to dissolve in some solvents. In addition, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for research involving 5-DMPF-3-FP. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further studies into the mechanism of action of the compound and its potential applications in drug development and biomedical research are needed. Finally, further research into the synthesis of the compound and its use as a catalyst for chemical reactions is also needed.
Synthesemethoden
5-DMPF-3-FP can be synthesized by a variety of methods. One method involves the reaction of 2,5-dimethoxyphenol with 3-fluorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction yields a mixture of the desired 5-DMPF-3-FP and the by-product 3-fluorophenol. The desired product can then be isolated by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAZPYYFIDADJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684384 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-26-2 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














